![molecular formula C20H21ClN2O2 B15283948 (4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone
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Overview
Description
(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl-piperazinyl moiety, and a carbonyl-phenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Coupling with Piperazine: The chlorophenyl intermediate is then reacted with 4-ethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its binding affinity to various biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl){2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone: Similar structure but with a methyl group instead of an ethyl group.
(4-Bromophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(4-ethylpiperazine-1-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C20H21ClN2O2/c1-2-22-11-13-23(14-12-22)20(25)18-6-4-3-5-17(18)19(24)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
LPBWICHUPHALLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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